(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate
Overview
Description
Scientific Research Applications
Corrosion Inhibition : A study by Missoum et al. (2013) investigated the use of derivatives of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate as corrosion inhibitors. They found that these compounds are effective in preventing corrosion of C38 steel in hydrochloric acid, offering over 95% protection at certain concentrations. This highlights the compound's potential in industrial applications where corrosion resistance is vital (Missoum et al., 2013).
Crystal Structure Analysis : Research by Jian Li, Zunjun Liang, and X. Tai (2009) focused on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, a closely related compound. Their study provided insights into the molecular geometry and stabilizing interactions within the crystal structure, contributing to a deeper understanding of the compound's physical properties (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Synthesis : A paper by H. Zhong et al. (1999) described an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in producing certain pharmacologically active compounds. This showcases the importance of this compound in the synthesis of complex molecules (H. Zhong et al., 1999).
Antimicrobial Activity : Radhakrishnan, Balakrishnan, and Selvaraj (2020) studied Schiff bases derived from Tryptophan, which includes the this compound structure. They found significant antimicrobial activity in their compounds, indicating potential applications in medical and pharmaceutical fields (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).
- . They found that these compounds exhibited good inhibition efficiency, highlighting their potential use in protecting metal surfaces in corrosive environments (Vikneshvaran & Velmathi, 2017).
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22032-65-1 | |
Record name | D-Tryptophan, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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